1-Methylazetidin-3-yl 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylazetidin-3-yl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C11H15NO3S and a molecular weight of 241.31 g/mol . This compound is known for its unique structure, which includes an azetidine ring and a sulfonate group, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
The synthesis of 1-Methylazetidin-3-yl 4-methylbenzenesulfonate typically involves the reaction of 1-methylazetidine with 4-methylbenzenesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial production methods for this compound may involve bulk manufacturing processes, where the reaction is scaled up and optimized for cost-effectiveness and efficiency . These methods often include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
1-Methylazetidin-3-yl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonate group is replaced by other nucleophiles such as halides or alkoxides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.
Scientific Research Applications
1-Methylazetidin-3-yl 4-methylbenzenesulfonate has several scientific research applications, including:
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 1-Methylazetidin-3-yl 4-methylbenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring and sulfonate group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
1-Methylazetidin-3-yl 4-methylbenzenesulfonate can be compared with other similar compounds, such as:
1-Methylazetidin-3-yl 4-chlorobenzenesulfonate: This compound has a similar structure but with a chlorine atom instead of a methyl group on the benzene ring. It may exhibit different reactivity and applications.
1-Methylazetidin-3-yl 4-nitrobenzenesulfonate: The presence of a nitro group can significantly alter the compound’s chemical properties and biological activity.
1-Methylazetidin-3-yl 4-methoxybenzenesulfonate: The methoxy group can influence the compound’s solubility and reactivity, leading to different applications.
Properties
IUPAC Name |
(1-methylazetidin-3-yl) 4-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S/c1-9-3-5-11(6-4-9)16(13,14)15-10-7-12(2)8-10/h3-6,10H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABIAJRRZIOWXLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CN(C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.